3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1335234-35-9, molecular formula C₆H₂F₆N₂O₂, molecular weight 248.08) is a fluorinated heterocyclic compound characterized by a pyrazole ring substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions and a carboxylic acid (-COOH) group at the 4-position . This compound is synthesized via decarboxylation of 3,5-bis(haloalkyl)pyrazole-4-carboxylic acid derivatives using copper catalysts and bases under elevated temperatures . Its primary application lies in the construction of metal-organic frameworks (MOFs), such as (Me₂NH₂)[CFA-13], where it acts as a bifunctional linker coordinating both Cu(I) and Cu(III) sites . The compound is commercially available in pharmaceutical-grade purity (98%) for research purposes .
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6N2O2/c7-5(8,9)2-1(4(15)16)3(14-13-2)6(10,11)12/h(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWATELKMKWQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207661 | |
| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335234-35-9 | |
| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335234-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are drug-resistant bacteria . This compound has been synthesized as a potent growth inhibitor of planktonic Gram-positive bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA).
Mode of Action
It’s known that the compound interacts with its bacterial targets, inhibiting their growth. The compound’s interaction with its targets results in changes that inhibit the growth of the bacteria.
Biochemical Pathways
It’s known that the compound inhibits the growth of gram-positive bacteria. This suggests that it may interfere with essential biochemical pathways in these organisms, leading to their death or growth inhibition.
Pharmacokinetics
It’s known that the compound is a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation.
Result of Action
The result of the action of this compound is the inhibition of the growth of drug-resistant bacteria. The compound has been found to be bactericidal and potent against MRSA persisters. Some compounds are also potent against S. aureus biofilms.
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. For instance, the compound has been used as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core. This suggests that the compound’s action can be influenced by the hydrophobicity of its environment.
Biological Activity
3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (TFMPCA) is a fluorinated heterocyclic compound that has garnered attention for its notable biological activities. This article explores its synthesis, biological evaluation, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
TFMPCA is characterized by its molecular formula and a molecular weight of approximately 248.08 g/mol. The compound features two trifluoromethyl groups at the 3 and 5 positions of the pyrazole ring and a carboxylic acid functional group at position 4, contributing to its unique biological properties. The presence of these trifluoromethyl groups enhances lipophilicity, potentially improving bioavailability and interaction with biological targets .
Synthesis
The synthesis of TFMPCA involves several methods, primarily focusing on the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate, followed by treatment with the Vilsmeier-Haack reagent to yield the pyrazole aldehyde. Careful control of reaction conditions is essential to achieve high yields and purity.
Antibacterial Activity
Research indicates that TFMPCA exhibits significant antibacterial properties. It has been synthesized into derivatives that act as potent growth inhibitors against drug-resistant bacteria. The synthesized compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against planktonic Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, these compounds were effective in eradicating biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL.
Anti-inflammatory Effects
TFMPCA has also been studied for its anti-inflammatory properties. Its structure allows it to modulate various biological pathways associated with inflammation. The compound's ability to inhibit inflammatory mediators positions it as a candidate for further investigation in treating inflammatory diseases .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Pyrazole derivatives have been documented to exhibit antiproliferative effects against various cancer cell lines, including lung, breast, and prostate cancers. Studies have shown that compounds containing the pyrazole structure can inhibit cancer cell growth both in vitro and in vivo .
The mechanisms underlying the biological activities of TFMPCA are linked to its interaction with specific biological targets. Interaction studies indicate that TFMPCA binds effectively to various receptors and enzymes, enhancing its potential as a therapeutic agent. Molecular modeling studies suggest that the unique structural features of TFMPCA contribute to its diverse interaction profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | C₅H₂F₃N₂O₂ | Contains one trifluoromethyl group |
| 4-trifluoromethyl-1H-pyrazole-3-carboxylic acid | C₅H₂F₃N₂O₂ | Trifluoromethyl at position 4 |
| 1-(2-hydroxyethyl)-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₈H₆F₆N₂O₃ | Hydroxyethyl substitution increases solubility |
The dual trifluoromethyl substitutions and specific positional arrangement on the pyrazole ring significantly influence TFMPCA's chemical properties and biological activities compared to structurally similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of TFMPCA derivatives in various applications:
- Antibacterial Activity : A study demonstrated that certain derivatives of TFMPCA exhibited antibacterial activity comparable to standard antibiotics against strains such as E. coli and S. aureus.
- Anti-inflammatory Activity : In vivo studies indicated that TFMPCA could reduce edema in animal models, showcasing its potential as an anti-inflammatory agent.
- Anticancer Activity : In vitro tests showed that TFMPCA derivatives inhibited cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 10 to 20 µM .
Scientific Research Applications
Agricultural Chemistry
One of the primary applications of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is in the development of crop protection chemicals. Its derivatives serve as potent herbicides and fungicides due to their ability to inhibit specific biochemical pathways in target organisms.
Case Study: Herbicide Development
- A study demonstrated that derivatives of this compound exhibit significant herbicidal activity against a range of weed species. The trifluoromethyl groups enhance lipophilicity, improving penetration into plant tissues .
Pharmaceutical Chemistry
The compound is also explored for its potential use in pharmaceuticals. Its structural features make it a candidate for developing new therapeutic agents targeting various diseases.
Case Study: Antimicrobial Activity
- Research has shown that certain derivatives possess antimicrobial properties, indicating potential for development into new antibiotics or antifungal agents .
Coordination Chemistry
This compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties.
Case Study: Catalytic Applications
- Complexes formed with this compound have shown promise in catalyzing reactions such as cross-coupling and oxidation processes, highlighting its utility in synthetic organic chemistry .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Agricultural Chemistry | Development of herbicides and fungicides | Effective against various weed species |
| Pharmaceutical Chemistry | Potential antimicrobial agents | Exhibits significant antimicrobial activity |
| Coordination Chemistry | Ligand for metal complexes | Catalytic properties in organic reactions |
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared with three categories of analogues: (1) haloalkyl-substituted pyrazole derivatives, (2) benzoic acid derivatives, and (3) substituted pyrazole-carboxylic acids. Key differences are summarized in Table 1.
Table 1: Comparison of 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid with Analogues
Key Differences and Implications
Substituent Effects on Reactivity and Coordination The trifluoromethyl groups in the target compound enhance electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5) compared to non-fluorinated analogues like 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (pKa ~3.5–4.5) . This acidity facilitates deprotonation during MOF synthesis, enabling robust coordination to metal centers . In contrast, 3,5-bis(trifluoromethyl)benzoic acid lacks the pyrazole nitrogen, reducing its ability to form chelating ligands. This limits its use in MOFs but makes it suitable as a calibration standard for NMR .
Synthetic Accessibility
- Derivatives like 5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid require multi-step syntheses involving halogenation and cross-coupling, whereas the target compound is synthesized efficiently via single-step decarboxylation .
Applications in Materials Science The target compound’s bifunctional nature (pyrazole N-donors and carboxylic acid O-donors) enables diverse coordination modes in MOFs, as demonstrated in (Me₂NH₂)[CFA-13], which exhibits dual Cu(I)/Cu(III) active sites for gas adsorption .
Thermal and Chemical Stability The strong C-F bonds in trifluoromethyl groups confer exceptional thermal stability (decomposition >250°C) compared to non-fluorinated derivatives. For example, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid degrades at ~180°C .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of trifluoromethyl-substituted hydrazines with β-keto esters or via functionalization of preformed pyrazole cores. For example, chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (a coupling agent) in acetonitrile with N-methylimidazole has been used to activate carboxylic acid intermediates for subsequent amidation or esterification . Yield optimization requires precise stoichiometry and temperature control (e.g., 80°C for 10 hours in anhydrous conditions). Purity (>95%) is achieved via silica gel chromatography or recrystallization .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming substituent positions and purity. For example, H NMR in DMSO-d shows characteristic peaks for pyrazole protons (~13.99 ppm for NH) and trifluoromethyl groups .
- X-ray Diffraction : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Data collection at high resolution (≤1.0 Å) ensures accurate determination of bond angles and torsional strain from the trifluoromethyl groups .
- LC-MS/HRMS : Validates molecular weight (248.08 g/mol) and detects impurities (<2%) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend storage in sealed containers at room temperature (20–25°C) with desiccants to prevent hydrolysis of the carboxylic acid group. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months. Avoid exposure to strong oxidizers or bases, which induce decarboxylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity affecting solubility). For example, dimethyl sulfoxide (DMSO) concentrations >1% may denature proteins in enzymatic assays. Standardize protocols by:
- Using LC-MS to verify compound integrity post-dissolution.
- Validating target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Cross-referencing with structurally analogous compounds (e.g., 3,5-dinitrosalicylic acid derivatives) to identify structure-activity relationships (SAR) .
Q. What strategies optimize the compound’s solubility for in vitro and in vivo studies?
- Methodological Answer : The trifluoromethyl groups impart high lipophilicity (logP ~2.5), limiting aqueous solubility. Strategies include:
- Salt Formation : React with sodium or potassium hydroxide to generate carboxylate salts (improves solubility >10-fold).
- Co-solvent Systems : Use ethanol/PBS (20:80 v/v) or cyclodextrin-based formulations.
- Prodrug Derivatization : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How does the compound’s electronic structure influence its coordination chemistry in metal-organic frameworks (MOFs)?
- Methodological Answer : The pyrazole nitrogen and carboxylate oxygen act as bifunctional ligands. Density functional theory (DFT) calculations reveal strong σ-donation from the carboxylate to metal centers (e.g., Zn, Cu), while the electron-withdrawing trifluoromethyl groups reduce π-backbonding. Experimental validation via XANES/EXAFS confirms octahedral coordination geometries in MOFs .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : Although the compound lacks chiral centers, impurities from regioisomeric byproducts (e.g., 1H-pyrazole-3-carboxylic acid derivatives) must be controlled. Scale-up protocols recommend:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
